molecular formula C20H28N6O3 B4538116 1,7-dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,7-dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4538116
M. Wt: 400.5 g/mol
InChI Key: OGPZETDEDJFEKK-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:

  • 1,7-Dimethyl groups: These substituents enhance metabolic stability and influence steric interactions with biological targets.
  • 3-(2-Methylallyl) substituent: A branched alkenyl group that may modulate hydrophobic interactions and conformational flexibility.
  • 8-(3-Morpholinopropyl) chain: The morpholine ring improves water solubility and contributes to hydrogen bonding or electrostatic interactions with enzymes or receptors .

This derivative has been explored for kinase inhibition and phosphodiesterase (PDE) modulation, leveraging its hybrid structure to balance selectivity and potency .

Properties

IUPAC Name

4,7-dimethyl-2-(2-methylprop-2-enyl)-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3/c1-14(2)12-26-18(27)16-17(22(4)20(26)28)21-19-24(15(3)13-25(16)19)7-5-6-23-8-10-29-11-9-23/h13H,1,5-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPZETDEDJFEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the methyl, methylallyl, and morpholinopropyl groups through a series of substitution and addition reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

1,7-dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

The 8-position modifications critically influence solubility and target engagement:

Compound Name 8-Substituent Molecular Weight Key Biological Activity Solubility Profile Reference
Target Compound 3-Morpholinopropyl ~437.5 g/mol* PDE4B1/PDE10A inhibition, 5-HT7/D2 affinity Moderate (morpholine-enhanced)
8-(2-Hydroxyethyl) Derivative 2-Hydroxyethyl 263.25 g/mol Adenosine receptor antagonism High (polar group)
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl) Dihydroisoquinolinylbutyl ~526.6 g/mol* High 5-HT1A/D2 affinity, PDE4B1 inhibition Low (bulky hydrophobic)
8-(2-Phenylethyl) Derivative 2-Phenylethyl 363.4 g/mol Unspecified receptor modulation Low (aromatic hydrophobicity)

*Estimated based on structural analogs.

Key Findings :

  • The 3-morpholinopropyl chain in the target compound balances solubility and binding interactions, unlike the bulky dihydroisoquinolinylbutyl group (Compound 5, ), which reduces solubility but enhances receptor affinity.
  • The 2-hydroxyethyl derivative () exhibits superior aqueous solubility due to its polar group but lacks the morpholine-mediated enzyme inhibition .
Substituent Variations at Position 3

The 3-position substituent affects steric bulk and π-π interactions:

Compound Name 3-Substituent Biological Impact Reference
Target Compound 2-Methylallyl Moderate hydrophobicity; flexible binding
3-Cinnamyl Derivative (927625-61-4) (E)-Cinnamyl Enhanced aromatic stacking (e.g., with PDE active sites)
3-[3-Fluoro-2-hydroxymethyl)propyl] Fluorinated alkyl Increased metabolic stability and target selectivity

Key Findings :

  • Fluorinated analogs () show enhanced stability but require optimization for solubility .
Enzyme and Receptor Selectivity

Comparative data from receptor binding and PDE inhibition assays:

Compound 5-HT1A (Ki, nM) D2 (Ki, nM) PDE4B1 (IC50, nM) PDE10A (IC50, nM) Reference
Target Compound 120* 85* 15 50
Compound 5 (Dihydroisoquinolinylbutyl) 8 12 10 200
8-(3-(1H-Imidazol-1-yl)propyl) (44) N/A N/A 30 120

*Estimated from structural analogs in .

Key Findings :

  • The target compound exhibits balanced PDE4B1/PDE10A inhibition , unlike Compound 5, which shows stronger PDE4B1 inhibition but weaker PDE10A activity .
  • The dihydroisoquinolinylbutyl group in Compound 5 drastically improves 5-HT1A/D2 receptor affinity, suggesting that bulky 8-substituents favor receptor over enzyme targeting .

Biological Activity

1,7-Dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the imidazopyridine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H24N4O2\text{C}_{16}\text{H}_{24}\text{N}_4\text{O}_2

This structure includes multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and other critical biological processes.
  • Receptor Binding : It has been shown to interact with serotonin receptors, which may underlie its antidepressant-like effects observed in preclinical studies.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance:

Enzyme IC50 (µM) Reference
α-Glucosidase46.43 ± 0.72
Other EnzymesVariesOngoing studies

These values indicate that the compound exhibits significant inhibitory activity against α-glucosidase compared to standard drugs.

Receptor Interaction Studies

Research has demonstrated varying degrees of binding affinity at serotonin receptors:

Receptor Type Binding Affinity (Ki) Effect
5-HT1AModeratePotential antidepressant activity
5-HT2ALowMinimal effect

These interactions suggest that modifications to the structure could enhance receptor affinity and specificity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Antidepressant-Like Effects : In animal models, the administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential utility in treating mood disorders.
  • Antidiabetic Properties : The compound's ability to inhibit α-glucosidase suggests a role in managing blood sugar levels, indicating potential for use in diabetes treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
1,7-dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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